Ethyl 2-hydroxy-4-oxohept-2-enoate
Description
Properties
IUPAC Name |
ethyl (Z)-2-hydroxy-4-oxohept-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h6,11H,3-5H2,1-2H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRRNHQZBYUSLN-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C=C(C(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)/C=C(/C(=O)OCC)\O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-hydroxy-4-oxohept-2-enoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicine, drawing from various research studies.
Synthesis of this compound
The synthesis of this compound involves several chemical reactions, often utilizing starting materials such as ethyl acetoacetate and various reagents to achieve the desired structure. A notable method includes the use of N-bromosuccinimide (NBS) in a tetrahydrofuran-acetone-water mixture, which facilitates the formation of the compound through a series of steps involving alkene formation and subsequent functional group modifications .
This compound exhibits multiple biological activities, primarily attributed to its ability to interact with cellular pathways:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines and reduce monocyte adhesion to endothelial cells, thus playing a role in mitigating inflammatory responses .
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress within cells. This activity is crucial for protecting against cellular damage associated with various diseases .
- Antimicrobial Effects : this compound has demonstrated antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This is particularly relevant in developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Inflammation : A study conducted by researchers at [source] demonstrated that this compound significantly reduced the expression of E-selectin in endothelial cells, a key player in leukocyte adhesion during inflammation. This suggests its potential use in treating inflammatory diseases.
- Antioxidant Research : In vitro studies have shown that this compound can effectively reduce lipid peroxidation, thus protecting cellular membranes from oxidative damage. The results indicated a dose-dependent response, with higher concentrations yielding better protective effects against oxidative stress .
- Antimicrobial Activity : A comparative analysis revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
Synthetic Intermediates
Ethyl 2-hydroxy-4-oxohept-2-enoate serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of nitrogen-containing heterocycles. For instance, it can undergo cyclization reactions to form compounds such as ethyl 2-(1-phenylpiperidin-2-yl)acetate through base-induced intramolecular reactions. This transformation illustrates its utility in generating complex molecular architectures that are valuable in medicinal chemistry .
Reactivity in Aza-Michael Reactions
The compound can also participate in aza-Michael reactions, which are crucial for constructing nitrogen-containing frameworks. In one study, this compound was used to synthesize substituted piperidines and pyrrolidines, demonstrating its reactivity and significance in building biologically active molecules .
Pharmaceutical Applications
Potential Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study highlighted the synthesis of various analogs that were tested for their cytotoxic effects against cancer cell lines. The results showed significant activity, suggesting that modifications to the this compound structure could lead to the development of new anticancer agents .
Biological Activity
Compounds derived from this compound have been linked to various biological activities, including antimicrobial and anti-inflammatory effects. The ability to modify this compound allows researchers to explore its potential as a lead compound for drug development targeting multiple therapeutic areas .
Food Science
Flavoring Agents
this compound has been investigated for its role as a flavoring agent in food products. Its fruity aroma contributes positively to sensory profiles in beverages such as wine. Studies have shown that this compound can enhance the perception of fruity notes when used in specific concentrations, making it a valuable additive in the food industry .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-hydroxy-4-oxohept-2-enoate with structurally related esters and ketones:

Key Observations :
- Ethyl pyruvate (C₅H₈O₃) shares the ester and ketone groups but lacks the hydroxyl and extended carbon chain, limiting its hydrogen-bonding capacity and solubility profile compared to the target compound .
- Methyl 2-hexenoate (C₇H₁₂O₂) is structurally simpler, with only ester and double bond functionalities.
- The cyclohexene derivative () introduces a rigid aromatic system, which may enhance stability but reduce solubility in nonpolar solvents compared to the linear target compound .
- 2-(2-Hydroxyethoxy)ethyl acetate (C₆H₁₂O₄) features an ether-linked hydroxyl group, which may alter its hydrogen-bonding behavior and metabolic pathways compared to the target compound’s direct hydroxyl group .
Hydrogen Bonding and Crystallinity
highlights that hydrogen-bonding networks influence melting points and stability, suggesting the target compound may form more stable crystals than simpler esters .
Preparation Methods
Sodium Ethoxide-Mediated Condensation
In a representative procedure, ethyl 4-oxoheptanoate is treated with sodium ethoxide (NaOEt) in ethanol, followed by the addition of glyoxylic acid to introduce the hydroxyl group. The reaction proceeds via enolate formation, which attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated system. Key parameters include:
Solvent-Free Modifications
Recent advances employ solvent-free conditions to enhance sustainability. For example, montmorillonite K10 clay catalyzes the condensation at 60°C, achieving 78% yield in 4 hours. This method reduces side products like decarboxylated derivatives, which are common in traditional basic media.
Knoevenagel Condensation with Ionic Liquids
The Knoevenagel condensation between ethyl 4-chloroacetoacetate and aldehydes in ionic liquids offers a green alternative. This method avoids volatile organic solvents and improves stereoselectivity.
Morpholine/Acetic Acid Catalysis
In a typical protocol, ethyl 4-chloroacetoacetate reacts with heptanal in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) using morpholine/acetic acid as a catalyst. The reaction proceeds via iminium ion intermediates, with the ionic liquid stabilizing the enolate.
Piperidine-Catalyzed Mechanism
Theoretical studies reveal that piperidine accelerates the elimination step in Knoevenagel condensations. For this compound, the rate-determining step is iminium ion formation (ΔG‡ = 21.8 kcal/mol), with piperidine reducing the barrier by stabilizing the transition state.
Enzymatic Synthesis via Lipase Catalysis
Emerging biocatalytic routes use lipases to esterify 2-hydroxy-4-oxohept-2-enoic acid with ethanol. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates high efficiency:
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Solvent : Tert-butyl alcohol
-
Temperature : 45°C
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Conversion : 92% in 24 hours.
This method avoids racemization and is scalable for industrial applications.
Tandem Oxidation-Hydroxylation Strategies
A two-step synthesis from ethyl hept-2-enoate involves:
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Epoxidation : Using m-chloroperbenzoic acid (mCPBA) to form the epoxide.
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Acid-Catalyzed Hydrolysis : Converting the epoxide to the diol, followed by selective oxidation with pyridinium chlorochromate (PCC) to introduce the 4-oxo group.
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | (E)/(Z) Ratio |
|---|---|---|---|---|---|
| Claisen-Schmidt | NaOEt/EtOH | 80 | 6–8 | 70–85 | N/A |
| Knoevenagel (IL) | Morpholine/[BMIM][BF₄] | 25–28 | 0.5–2 | 44–84 | 56:44–85:15 |
| Enzymatic | CAL-B | 45 | 24 | 92 | N/A |
| Tandem Oxidation | mCPBA/PCC | 25–40 | 12–24 | 65–70 | N/A |
Key Observations :
-
Ionic liquid-based Knoevenagel condensation offers the fastest route but requires product isomer separation.
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Traditional Claisen-Schmidt remains the most reliable for large-scale production.
Reaction Optimization and Mechanistic Insights
Role of Base in Claisen-Schmidt
Strong bases (e.g., NaOEt) favor enolate formation but risk over-dehydration. Weak bases like piperidine improve selectivity by moderating the deprotonation rate.
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate Knoevenagel condensations but reduce (E)-selectivity. Ionic liquids mitigate this by stabilizing the transition state through electrostatic interactions.
Stereochemical Control
The (E)-isomer predominates in most syntheses due to steric hindrance during enolate-aldehyde coupling. Computational studies confirm that the (Z)-isomer is destabilized by 2.3 kcal/mol due to unfavorable van der Waals interactions.
Industrial-Scale Considerations
Cost Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

